Tris(4-nitrophenyl)amine
Overview
Description
Synthesis Analysis
The synthesis of tris(4-cyanophenyl)amine (TCPA), a compound similar to Tris(4-nitrophenyl)amine, involves a novel self-assembly process starting from 4-fluorocyanobenzene treated with potassium carbonate in dimethylsulfoxide. This process suggests a pathway that could be relevant for the synthesis of Tris(4-nitrophenyl)amine, highlighting the potential for innovative self-assembly methods in the creation of such compounds (Patra, Anthony, & Radhakrishnan, 2007).
Molecular Structure Analysis
Molecular and structural analyses of compounds like Tris(4-nitrophenyl)amine reveal the importance of conformational polymorphism, as seen in tris[4-(nitrophenyloxy)ethyl]amine (L). This compound crystallizes in multiple polymorphic forms, which are understood through morphology, single-crystal structure, and computational studies. Such analysis is crucial for understanding the molecular arrangement and properties of Tris(4-nitrophenyl)amine (Dey & Das, 2010).
Chemical Reactions and Properties
Tris(4-nitrophenyl)amine and its derivatives are likely to participate in a variety of chemical reactions, as indicated by related compounds. For example, the reaction of tris(4-bromophenyl)amine with 2-methyl-2-nitrosopropane and subsequent oxidation leads to the formation of complex compounds with interesting electronic properties (Itoh, Matsuda, †§, & Iwamura, Hori, 2000).
Physical Properties Analysis
The physical properties of compounds similar to Tris(4-nitrophenyl)amine, such as their crystalline forms and thermal stability, can be derived from studies on tris(4-cyanophenyl)amine. These compounds exhibit strong fluorescence in solution and solid states, indicating their potential utility in materials science (Patra, Anthony, & Radhakrishnan, 2007).
Chemical Properties Analysis
The chemical behavior of Tris(4-nitrophenyl)amine can be inferred from studies on related compounds. For instance, the synthesis and reactivity of tris(4-formylphenyl)amine, a key building block in materials chemistry, provide insights into the functionalization and potential applications of Tris(4-nitrophenyl)amine in the development of novel materials (Mallegol, Gmouh, Meziane, Blanchard‐Desce, & Mongin, 2005).
Scientific Research Applications
Application 3: Organic Synthesis
- Summary of the Application : Tris(4-nitrophenyl)amine is a compound useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can rationalize known organic reactions and predict new ones.
Application 4: Diagnostic Assay Manufacturing
- Summary of the Application : Tris(4-nitrophenyl)amine is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to assess the presence, absence, or quantity of an analyte in a sample. These can be used for a variety of purposes, such as disease diagnosis, drug testing, environmental analysis, and many others.
Application 5: Hematology and Histology
- Summary of the Application : Tris(4-nitrophenyl)amine is used in the fields of hematology and histology . Histology is the study of the microscopic structure of tissues. Hematology is the branch of medicine concerned with the study of the cause, prognosis, treatment, and prevention of diseases related to blood.
Safety And Hazards
When handling Tris(4-nitrophenyl)amine, it is recommended to use personal protective equipment and ensure adequate ventilation7. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented7.
Future Directions
properties
IUPAC Name |
4-nitro-N,N-bis(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNJBIDKQIRWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066610 | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-nitrophenyl)amine | |
CAS RN |
20440-93-1 | |
Record name | 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20440-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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